molecular formula C6H15N5O3 B12676149 N,N''-(((2-Hydroxyethyl)imino)bis(methylene))diurea CAS No. 94200-22-3

N,N''-(((2-Hydroxyethyl)imino)bis(methylene))diurea

Katalognummer: B12676149
CAS-Nummer: 94200-22-3
Molekulargewicht: 205.22 g/mol
InChI-Schlüssel: WCDVOSURBFFULK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea is a chemical compound with the molecular formula C6H15N5O3 and a molecular weight of 205.215. This compound is known for its unique structure, which includes a hydroxyethyl group and two urea groups connected by methylene bridges. It is used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea typically involves the reaction of 2-hydroxyethylamine with formaldehyde and urea. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure consistent product quality and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the urea groups can interact with enzymes and proteins. These interactions can modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea: Unique due to its specific structure and functional groups.

    N,N’'-(((2-Aminoethyl)imino)bis(methylene))diurea: Similar structure but with an aminoethyl group instead of hydroxyethyl.

    N,N’'-(((2-Hydroxypropyl)imino)bis(methylene))diurea: Similar structure but with a hydroxypropyl group.

Uniqueness

N,N’'-(((2-Hydroxyethyl)imino)bis(methylene))diurea is unique due to its hydroxyethyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various applications .

Eigenschaften

CAS-Nummer

94200-22-3

Molekularformel

C6H15N5O3

Molekulargewicht

205.22 g/mol

IUPAC-Name

[(carbamoylamino)methyl-(2-hydroxyethyl)amino]methylurea

InChI

InChI=1S/C6H15N5O3/c7-5(13)9-3-11(1-2-12)4-10-6(8)14/h12H,1-4H2,(H3,7,9,13)(H3,8,10,14)

InChI-Schlüssel

WCDVOSURBFFULK-UHFFFAOYSA-N

Kanonische SMILES

C(CO)N(CNC(=O)N)CNC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.